molecular formula C16H20N4 B5663326 2-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]pyrimidine

2-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]pyrimidine

Cat. No.: B5663326
M. Wt: 268.36 g/mol
InChI Key: BXIXVFGVQFPLTP-UHFFFAOYSA-N
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Description

2-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the reaction of 2-methylbenzyl chloride with piperazine to form 4-[(2-methylphenyl)methyl]piperazine. This intermediate is then reacted with pyrimidine-2-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrimidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(2-Methylphenyl)methyl]piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor sets it apart from other piperazine derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-14-5-2-3-6-15(14)13-19-9-11-20(12-10-19)16-17-7-4-8-18-16/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIXVFGVQFPLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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